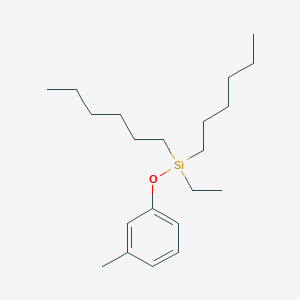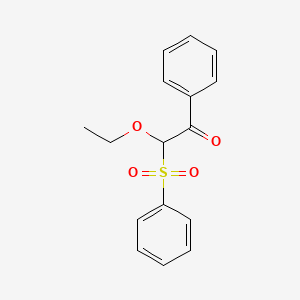
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with an appropriate ethoxy-phenylethanone precursor. One common method involves the use of phosphorus pentachloride (PCl5) to convert sodium benzenesulfonate to benzenesulfonyl chloride, which is then reacted with the ethoxy-phenylethanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophilic residues in proteins, leading to covalent modification. This can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonyl chloride and benzenesulfonic acid .
Uniqueness
What sets 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one apart is its unique combination of the sulfonyl group with an ethoxy-phenylethanone moiety.
Eigenschaften
CAS-Nummer |
57928-22-0 |
|---|---|
Molekularformel |
C16H16O4S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-2-ethoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-2-20-16(15(17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI-Schlüssel |
APZUAINFQVXXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


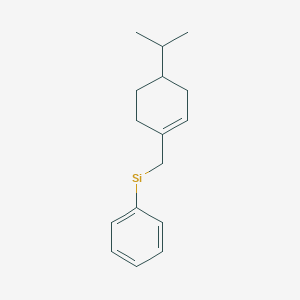
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
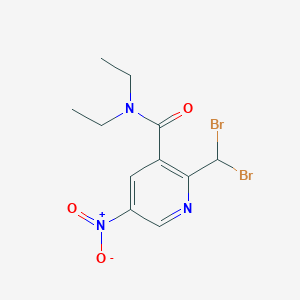
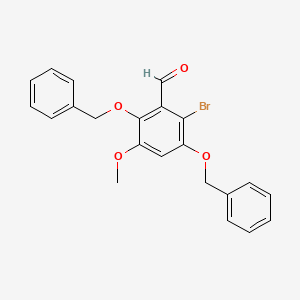
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
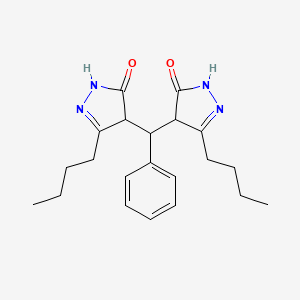
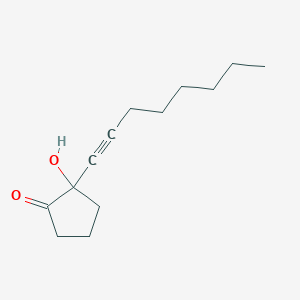
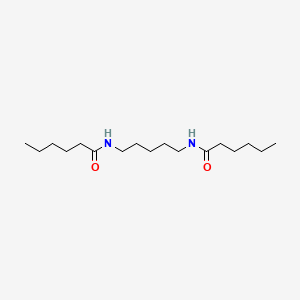
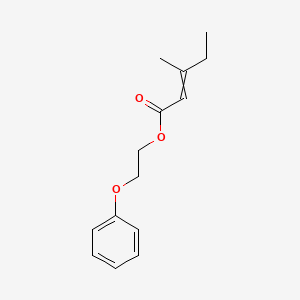
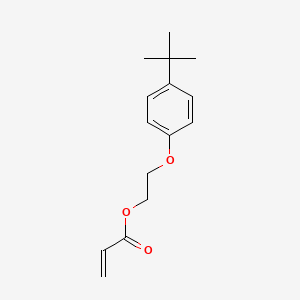
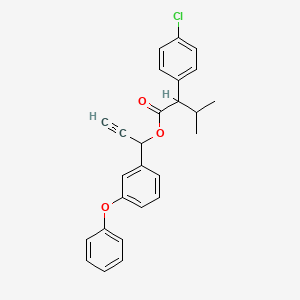

methanone](/img/structure/B14613647.png)
